Cas no 311318-69-1 (3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde)

3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde
- 3-bromo-2-hydroxy-4-methyl-5-nitro-benzaldehyde
- 3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde
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- Inchi: 1S/C8H6BrNO4/c1-4-6(10(13)14)2-5(3-11)8(12)7(4)9/h2-3,12H,1H3
- InChI Key: MECKKILDUVOQKH-UHFFFAOYSA-N
- SMILES: BrC1=C(C(C=O)=CC(=C1C)[N+](=O)[O-])O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 242
- XLogP3: 2.5
- Topological Polar Surface Area: 83.1
3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 025124-2g |
3-Bromo-2-hydroxy-4-methyl-5-nitro-benzaldehyde |
311318-69-1 | 2g |
£598.00 | 2022-03-01 | ||
Fluorochem | 025124-250mg |
3-Bromo-2-hydroxy-4-methyl-5-nitro-benzaldehyde |
311318-69-1 | 250mg |
£160.00 | 2022-03-01 | ||
Crysdot LLC | CD12084941-1g |
3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde |
311318-69-1 | 97% | 1g |
$550 | 2024-07-24 | |
Fluorochem | 025124-1g |
3-Bromo-2-hydroxy-4-methyl-5-nitro-benzaldehyde |
311318-69-1 | 1g |
£372.00 | 2022-03-01 |
3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde Related Literature
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
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Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
Additional information on 3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde
Professional Introduction to 3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde (CAS No. 311318-69-1)
3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde, a compound with the chemical identifier CAS No. 311318-69-1, represents a significant molecule in the realm of organic synthesis and pharmaceutical research. This aromatic aldehyde, characterized by its bromine, hydroxyl, methyl, and nitro substituents, has garnered attention due to its versatile applications in the development of novel therapeutic agents and agrochemicals. The unique structural features of this compound make it a valuable intermediate in synthetic chemistry, enabling the construction of complex molecular architectures essential for drug discovery.
The compound's molecular structure, featuring a benzene ring substituted with multiple functional groups, positions it as a key precursor in the synthesis of various pharmacologically active compounds. Specifically, the presence of a nitro group enhances its reactivity, facilitating nucleophilic aromatic substitution reactions that are pivotal in medicinal chemistry. Additionally, the bromo and hydroxyl groups introduce further opportunities for functionalization, allowing chemists to tailor the molecule's properties for specific applications.
In recent years, the demand for innovative chemical entities has driven extensive research into heterocyclic compounds derived from benzene derivatives. Among these, 3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde has emerged as a compound of considerable interest. Its ability to serve as a building block for more complex molecules has been leveraged in the synthesis of kinase inhibitors, which are critical in targeting various forms of cancer. The nitro group's ability to participate in redox reactions also makes it useful in developing antioxidants and anti-inflammatory agents.
The pharmaceutical industry has increasingly recognized the importance of structurally diverse compounds in drug development. 3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde fits well within this paradigm, offering a scaffold that can be modified to produce molecules with enhanced binding affinity and selectivity. For instance, researchers have utilized this compound to develop novel analogs of existing drugs, aiming to improve their efficacy while minimizing side effects. The aldehyde functionality further allows for condensation reactions with amino compounds, leading to Schiff bases that exhibit promising biological activities.
Advances in computational chemistry have also played a crucial role in understanding the reactivity and potential applications of 3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde. Molecular modeling studies have revealed insights into how modifications at different positions on the benzene ring can influence the compound's interactions with biological targets. These insights have guided experimental efforts, leading to more efficient synthetic routes and improved yields of target compounds.
The agrochemical sector has similarly benefited from the versatility of this compound. Its derivatives have been explored as intermediates in the synthesis of herbicides and fungicides, where their structural features contribute to their efficacy against pests and pathogens. The ability to introduce various substituents allows for fine-tuning of biological activity, ensuring that agrochemicals are both effective and environmentally sustainable.
In conclusion, 3-Bromo-2-hydroxy-4-methyl-5-nitrobenzaldehyde (CAS No. 311318-69-1) stands as a testament to the importance of well-designed molecular frameworks in driving innovation across multiple scientific disciplines. Its unique combination of functional groups makes it a valuable tool for synthetic chemists and researchers alike. As our understanding of chemical biology continues to evolve, compounds like this will undoubtedly play an increasingly significant role in shaping the future of medicine and agriculture.
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